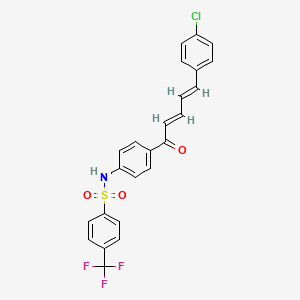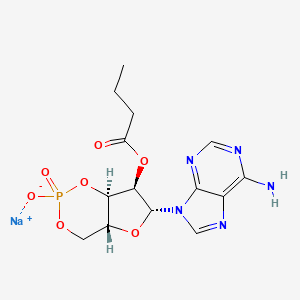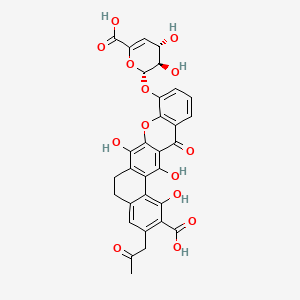
Antiproliferative agent-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiproliferative agent-7 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of cancerous cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-7 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a multicomponent reaction approach. For instance, the synthesis of 7-deazahypoxanthine derivatives, which are structurally related to this compound, involves the reaction of sulfonamido acetophenone, benzaldehyde, and cyanoacetamide with granular potassium carbonate in ethanol at reflux .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Antiproliferative agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Antiproliferative agent-7 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cell lines.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of Antiproliferative agent-7 involves its interaction with specific molecular targets within the cell. This compound is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . These changes trigger a cascade of events leading to cell death. Additionally, this compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
Comparación Con Compuestos Similares
Antiproliferative agent-7 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity and have been studied for their potential anticancer properties.
7-azaindole analogues: These compounds are known for their antiproliferative and antioxidant activities.
Gold(I/III)-phosphine complexes: These compounds have shown potent antiproliferative effects and are being explored for their therapeutic potential.
This compound is unique due to its specific mechanism of action and its ability to induce apoptosis through ROS generation and mitochondrial membrane potential disruption. This sets it apart from other compounds that may have different molecular targets or pathways.
Propiedades
Fórmula molecular |
C28H32N4O |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
3-[4-(3-benzyl-5-phenyltriazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3 |
Clave InChI |
DUQSWLLXMYNLOO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)

![2-(diethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12400893.png)

